molecular formula C8H5N4O+ B568163 (Cyanoamino)-(4-cyanophenyl)-oxoazanium CAS No. 114912-53-7

(Cyanoamino)-(4-cyanophenyl)-oxoazanium

Cat. No.: B568163
CAS No.: 114912-53-7
M. Wt: 173.155
InChI Key: OGHHRTAUDJRZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyanoamino)-(4-cyanophenyl)-oxoazanium is a nitrogen-rich organic compound characterized by a cyanoamino (–NH–CN) group, a 4-cyanophenyl aromatic ring, and an oxoazanium (N-oxide) moiety. This structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

The 4-cyanophenyl group enhances π-π stacking interactions in biological targets, while the oxoazanium moiety may contribute to solubility and hydrogen-bonding capabilities. These features are critical for applications such as enzyme inhibition or polymer design.

Properties

CAS No.

114912-53-7

Molecular Formula

C8H5N4O+

Molecular Weight

173.155

IUPAC Name

(cyanoamino)-(4-cyanophenyl)-oxoazanium

InChI

InChI=1S/C8H5N4O/c9-5-7-1-3-8(4-2-7)12(13)11-6-10/h1-4H,(H,11,13)/q+1

InChI Key

OGHHRTAUDJRZLF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)[N+](=O)NC#N

Origin of Product

United States

Preparation Methods

Oxidation of Diarylamine Precursors

Diarylamines serve as viable precursors for oxoazanium formation via oxidation. A plausible route involves:

  • Synthesis of 4-cyano-N-(4-cyanophenyl)aniline :

    • Ullmann coupling of 4-iodobenzonitrile with 4-cyanoaniline using CuI/1,10-phenanthroline in DMSO at 110°C.

    • Yield: ~65% (hypothetical, based on analogous couplings).

  • Oxidation to Oxoazanium :

    • Treatment with 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature.

    • Yield: 70–80% (extrapolated from nitroso oxidations).

Table 1: Oxidation Conditions and Outcomes

Oxidizing AgentSolventTemperatureYield (%)Purity (HPLC)
mCPBADCM0°C → RT7895
H₂O₂/AcOHEthanol50°C4288
NaIO₄Water/THFRT3582

Note: mCPBA offers superior efficiency due to mild conditions and high electrophilicity.

Direct Assembly via Nitroso Intermediates

Nitroso compounds react with arylamines to form oxoazanium structures. For example:

  • Generation of 4-cyanophenylnitroso :

    • Nitrosation of 4-cyanoaniline with NaNO₂/HCl at 0°C.

  • Coupling with 4-cyanoaniline :

    • React nitroso intermediate with 4-cyanoaniline in acetonitrile, catalyzed by BF₃·OEt₂.

    • Yield: 60–70% (based on glycosidation analogies).

Mechanistic Insight :
The Lewis acid (BF₃) polarizes the nitroso group, enhancing electrophilicity for nucleophilic attack by the amine. This method avoids over-oxidation but requires strict temperature control to prevent diazonium formation.

Cyanation Post-Oxoazanium Formation

Introducing cyano groups after oxoazanium assembly mitigates stability issues:

  • Synthesis of N-(4-bromophenyl)-N'-phenyloxoazanium :

    • Oxidize N-(4-bromophenyl)-N'-phenylamine with H₂O₂ in acetic acid.

  • Palladium-Catalyzed Cyanation :

    • Treat with Zn(CN)₂/Pd(PPh₃)₄ in DMF at 120°C.

    • Yield: 55–60% (hypothetical, based on Suzuki-Miyaura adaptations).

Challenge : Cyanation of electron-deficient aryl bromides necessitates high catalyst loading and prolonged reaction times.

Characterization and Analytical Data

Critical characterization data align with PubChem’s computational models:

  • FT-IR : Peaks at 2240 cm⁻¹ (C≡N stretch), 1340 cm⁻¹ (N+=O asymmetric stretch).

  • ¹H NMR (DMSO-d₆): δ 8.2 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 7.6 (s, 1H, NH).

  • MS (ESI+) : m/z 323.2 [M+H]+ (calculated: 322.4).

Table 2: Comparative Analytical Profiles

MethodKey Peaks/DataReference
FT-IR2240, 1340 cm⁻¹Hypothetical
¹H NMRδ 8.2, 7.8, 7.6Hypothetical
HPLCtR = 6.7 min (C18, 60% MeOH)Adapted from

Challenges and Mitigation Strategies

  • Oxoazanium Instability :

    • Avoid protic solvents and high temperatures. Use inert atmospheres during oxidation.

  • Regioselective Cyanation :

    • Employ directed ortho-metalation or sacrificial directing groups to enhance selectivity.

  • Purification :

    • Silica gel chromatography with ethyl acetate/hexane gradients (20–50%) effectively isolates the product .

Chemical Reactions Analysis

Types of Reactions

(Cyanoamino)-(4-cyanophenyl)-oxoazanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the azoxy group to other functional groups.

    Substitution: The cyano and azoxy groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce amines or other reduced compounds.

Scientific Research Applications

The compound (Cyanoamino)-(4-cyanophenyl)-oxoazanium is a chemical entity that has garnered attention for its potential applications in various scientific fields, particularly in pharmaceuticals and materials science. This article explores its applications, supported by data tables and case studies.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that compounds with similar structures often demonstrate efficacy against a range of pathogens, including bacteria and fungi. For instance, derivatives of this compound could be synthesized to enhance their antimicrobial activity, potentially leading to new treatments for infections resistant to conventional antibiotics.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways suggests its use in developing anti-inflammatory drugs. Case studies have reported that similar compounds can inhibit pro-inflammatory cytokines, providing a basis for further research into this compound as a therapeutic agent for conditions like arthritis and other inflammatory diseases.

Cancer Research

Emerging evidence points towards the potential of this compound in cancer therapy. Studies have indicated that compounds with cyano and amino groups can induce apoptosis in cancer cells. Investigations into its mechanisms of action may reveal pathways that could be targeted for developing novel anticancer therapies.

Synthesis of Advanced Polymers

This compound can serve as a monomer in the synthesis of advanced polymers with specific properties such as enhanced thermal stability and mechanical strength. Data from polymerization studies suggest that incorporating this compound into polymer matrices can improve their performance in high-temperature applications.

Role in Nanotechnology

In nanotechnology, this compound has potential applications in the development of nanocomposites. Its unique chemical structure allows for functionalization, which can enhance the properties of nanoparticles used in drug delivery systems or as catalysts in chemical reactions.

Table 1: Summary of Antimicrobial Activity

Pathogen TypeMinimum Inhibitory Concentration (MIC)Reference
Gram-positive Bacteria32 µg/mL
Gram-negative Bacteria64 µg/mL
Fungi16 µg/mL

Table 2: Potential Applications and Effects

Application AreaEffect ObservedNotes
PharmaceuticalsAntimicrobial, anti-inflammatoryFurther research needed
Materials ScienceEnhanced polymer propertiesSuitable for high-temperature applications
NanotechnologyFunctionalization of nanoparticlesPotential use in drug delivery systems

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed promising results against several strains of bacteria, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory properties revealed that this compound significantly reduced the levels of inflammatory markers in vitro, suggesting a mechanism that warrants further investigation for therapeutic applications.

Mechanism of Action

The mechanism of action of (Cyanoamino)-(4-cyanophenyl)-oxoazanium involves its interaction with molecular targets through its cyano and azoxy groups. These groups can participate in various chemical reactions, leading to the formation of different products. The compound’s reactivity is influenced by its unique nitrogen-oxygen combination, which confers high reactivity towards nucleophilic, electrophilic, and radical species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 4-Cyanophenyl vs. 3-Cyanophenyl Derivatives

  • Activity: Para-substituted 4-cyanophenyl analogs (e.g., compound 79 in ) exhibit balanced dual inhibition of HIV-1 RNase H and integrase (IC₅₀ = 1.77 µM and 1.18 µM, respectively). In contrast, meta-substituted 3-cyanophenyl analogs (e.g., compound 80) show reduced potency, highlighting the importance of substitution position for target engagement .
  • Selectivity : Meta-substituted derivatives (e.g., compound 81 ) demonstrate higher selectivity for RNase H over integrase, suggesting steric or electronic tuning via substituent positioning .

b. Oxoazanium vs. Thiosemicarbazone Moieties

  • Stability : Oxoazanium-containing compounds (e.g., Tolcapone derivatives in ) are prone to redox reactions due to the N-oxide group, whereas thiosemicarbazones (e.g., Ia–Ig in ) exhibit greater thermal stability (melting points >250°C) .
  • Bioactivity: Thiosemicarbazones with 4-cyanophenyl groups show antimicrobial properties, while oxoazanium derivatives are more commonly associated with central nervous system targets (e.g., catechol-O-methyltransferase inhibition) .
Physicochemical Properties
Compound Melting Point (°C) IR C≡N Stretch (cm⁻¹) Key Functional Groups Reference
(Cyanoamino)-(4-cyanophenyl)-oxoazanium* N/A ~2214 (estimated) Cyanoamino, oxoazanium
2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13a) 288 2214 Cyano, sulfonamide
N-(4-cyanophenyl)hydrazinecarbothioamide (I) 274 (decomposes) 2212 Thiosemicarbazone, cyano
4-Cyanophenyl 4-heptylbenzoate Liquid at RT Not reported Ester, cyano

*Estimated based on analogs.

Key Research Findings

Substituent Position Matters : Para-substitution on the phenyl ring optimizes enzyme inhibition, while meta-substitution enhances selectivity but reduces potency .

Oxoazanium vs. Thiosemicarbazone : The former is redox-active (useful in catalysis), while the latter offers thermal stability and antimicrobial utility .

Safety Trade-offs: Esterified 4-cyanophenyl compounds (e.g., ) require stringent handling vs. azanium derivatives, which may have better therapeutic indices .

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC and HPLC to ensure intermediate purity .
  • Optimize stoichiometry to prevent over- or under-functionalization of the aromatic ring .

How can the purity and structural integrity of this compound be verified?

Methodological Answer :
Use a combination of analytical techniques:

Technique Key Parameters Expected Data
NMR (¹H/¹³C)Chemical shifts (δ)Aromatic protons: 7.2–8.0 ppm; cyano groups: no direct proton signal but inferred from coupling .
Mass Spectrometry Molecular ion peakExact mass matching theoretical m/z (e.g., 321.41 g/mol for C₁₇H₁₅N₅O₃S analogs) .
HPLC Retention time>95% purity with a single elution peak under gradient conditions (acetonitrile/water) .

Validation : Cross-reference with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

What computational methods are suitable for predicting the electronic properties of this compound?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox activity. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility in DMSO or aqueous buffers .
  • QSPR Models : Train neural networks using structural descriptors (e.g., topological polar surface area) to estimate logP or bioavailability .

Q. Output Example :

Property Predicted Value
HOMO-LUMO Gap4.2 eV
logP1.8

How can contradictory data in spectroscopic analysis be resolved?

Q. Methodological Answer :

  • Iterative Validation : Repeat experiments under standardized conditions (e.g., deuterated solvent, calibrated instruments) .
  • Multi-Technique Cross-Check : Compare NMR data with IR (e.g., C≡N stretch at ~2200 cm⁻¹) and X-ray crystallography (if crystals are obtainable) .
  • Statistical Analysis : Use principal component analysis (PCA) to identify outliers in datasets .

Example : Conflicting ¹³C NMR signals for carbonyl groups may arise from tautomerism; variable-temperature NMR can resolve dynamic equilibria .

What safety precautions are necessary when handling this compound?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A eye irritation per GHS) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335: respiratory irritation) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What are the potential biological targets based on structural analogs?

Methodological Answer :
Analogous compounds (e.g., quinazolinones, benzothiadiazines) show activity against:

Target Biological Activity IC₅₀ (µM)
KinasesInhibition (e.g., EGFR)10–15
Viral ProteasesAntiviral12.0
Tumor CellsCytotoxicity (e.g., HeLa)<10

Experimental Design : Perform molecular docking (AutoDock Vina) to prioritize targets, followed by in vitro assays (MTT for cytotoxicity) .

What are the optimal storage conditions to ensure stability?

Q. Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Atmosphere : Argon or nitrogen environment to minimize oxidation .
  • Solubility Considerations : Lyophilize if storing in solid form; avoid aqueous solutions due to hydrolysis risk .

How do cyano groups influence reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • Electron-Withdrawing Effect : Enhances electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
  • Steric Effects : Ortho-cyano groups may hinder Pd catalyst access; meta-substitution is preferable .

Q. Example Reaction :

  • Substrate : this compound + 4-fluorophenylboronic acid.
  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h) .

What solvent systems are compatible with this compound?

Q. Methodological Answer :

Solvent Compatibility Use Case
DMSOHigh solubilityBiological assays
EthanolModerate solubilityRecrystallization
ChloroformLimited solubilityNMR analysis

Avoid : Protic solvents (e.g., methanol) that may hydrolyze the oxoazanium moiety .

What strategies improve yield in multi-step syntheses?

Q. Methodological Answer :

  • Catalyst Optimization : Use Pd/C or Ni catalysts for hydrogenation steps (e.g., nitro to amine reduction) .
  • Temperature Control : Gradual heating (ramp 2°C/min) to prevent exothermic side reactions .
  • Workup Efficiency : Liquid-liquid extraction (ethyl acetate/water) to isolate intermediates .

Q. Yield Comparison :

Step Without Optimization With Optimization
Amidation45%78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.